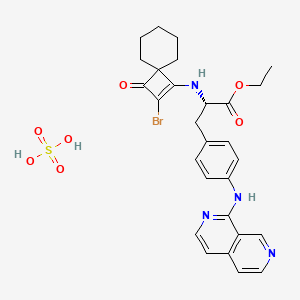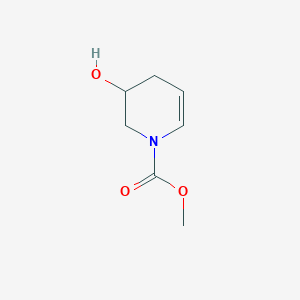
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound that is part of a broader class of tetrahydropyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and chemical properties. For instance, hydroxylated derivatives of tetrahydropyridine analogs have been shown to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters like dopamine and serotonin .
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives can be complex and involves multiple steps. For example, methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine . Another study reported the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting anti-inflammatory agents . Additionally, the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with manganese dioxide yielded 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, demonstrating the versatility of oxidation reactions in modifying the tetrahydropyridine scaffold .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been analyzed using various spectroscopic methods. For instance, the conformational and NBO analysis of cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate was carried out using NMR spectra and DFT calculations . The study revealed insights into the electronic effects influencing the chemical shifts in these molecules.
Chemical Reactions Analysis
Tetrahydropyridine derivatives participate in a variety of chemical reactions. Photochemical [2 + 2]-cycloadditions have been performed with 1-methoxycarbonyl-substituted dihydropyridinone, showing high regioselectivity and the ability to suppress side reactions like photodimerization under certain conditions . Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by potassium permanganate have also been studied, revealing reactions such as lactamization and aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The photoreaction of methyl 4-pyridinecarboxylate in methanol, for example, was found to be atmosphere dependent, with different positions on the pyridine ring being functionalized under oxygen or nitrogen . The properties of these compounds, such as their absorption spectra, PMR spectra, and pKa values, are important for understanding their behavior in chemical and biological systems .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it is used in the synthesis of novel molecules with potential anti-inflammatory properties. Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, highlighting its relevance to structurally related compounds known for their anti-inflammatory activity (Moloney, 2001). Furthermore, Zhu, Lan, and Kwon (2003) explored the [4 + 2] annulation reactions involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of tetrahydropyridine derivatives with complete regioselectivity. This work underscores the compound's utility in creating highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).
Biochemical Research
In the realm of biochemical research, the applications of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate extend to studies on DNA and RNA methylation dynamics. Notably, Wu and Zhang (2017) reviewed the role of TET dioxygenase-mediated oxidation in the active DNA demethylation process, which involves the conversion of 5-methylcytosine to its oxidized forms. This process is crucial for understanding gene expression regulation and the epigenetic mechanisms underlying various biological contexts (Wu & Zhang, 2017). Additionally, the work by Kohli and Zhang (2013) elaborated on the importance of TET enzymes and TDG in the dynamics of DNA demethylation, highlighting the intricate processes that modulate cytosine modifications and their implications for genome stability and transcription (Kohli & Zhang, 2013).
Direcciones Futuras
The future directions in the research of “Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate” and its derivatives could involve the development of more innovative methods for their synthesis . Additionally, the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents, could be a potential area of study .
Mecanismo De Acción
Target of Action
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents Thps and their derivatives have been found to possess biologically active properties .
Mode of Action
It is known that thps and their derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thps and their derivatives have been found to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Thps and their derivatives have been found to possess biologically active properties, suggesting that they may have a range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)


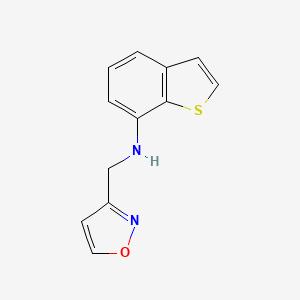

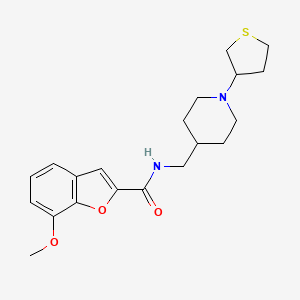
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
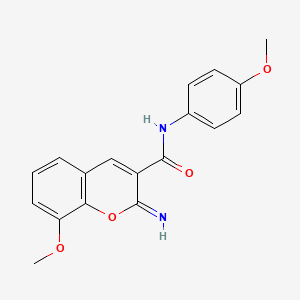
![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)
